4-Fluoro-2-methylphenylacetic acid

Vue d'ensemble

Description

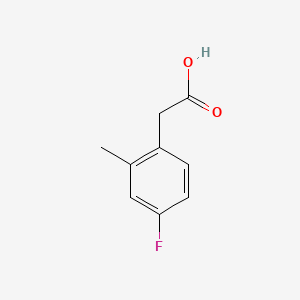

4-Fluoro-2-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is primarily used as a synthetic building block in various chemical reactions and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylphenylacetic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-fluoro-2-methylbenzyl chloride in the presence of a palladium catalyst, followed by oxidation with potassium permanganate to yield the desired acid .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-methylphenylacetic acid undergoes various chemical reactions, including:

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Sodium methoxide

Major Products

Oxidation: 4-Fluoro-2-methylbenzoic acid

Reduction: 4-Fluoro-2-methylphenylethanol

Substitution: 4-Methoxy-2-methylphenylacetic acid

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-2-methylphenylacetic acid is primarily utilized as a synthetic intermediate in the development of pharmaceuticals. The compound's structural features suggest potential applications in drug discovery, particularly in the synthesis of phenylacetic acid derivatives, which have been explored for their therapeutic roles in treating various diseases, including:

- Metabolic Disorders : Compounds derived from phenylacetic acid have been investigated for their effects on metabolic pathways.

- Neurodegenerative Diseases : The modification of phenylacetic acid structures can lead to compounds with neuroprotective properties.

- Cancer Treatment : Some derivatives have shown promise in targeting cancer cells due to their ability to interact with specific biological pathways.

The introduction of fluorine into the structure often enhances the biological activity and pharmacokinetic properties of these compounds, making them more effective as therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a crucial synthetic building block. Its reactivity allows for the construction of complex molecules with diverse functionalities. The compound can be employed in:

- Synthesis of Aryl Acetamides : It has been used as a precursor for synthesizing various aryl acetamides, which are important in drug development .

- Photocatalytic Reactions : Recent studies have demonstrated its utility in photocatalyzed reactions, where it acts as a source of benzyl radicals under specific conditions .

Materials Science

The unique properties imparted by the fluorine and methyl groups make this compound valuable in materials science. It can be utilized in:

- Development of New Materials : The compound's ability to form stable intermediates allows for the creation of new materials with tailored properties for applications in electronics and sensors.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material performance, particularly in terms of thermal stability and chemical resistance .

Radiolabeling Applications

The presence of fluorine makes this compound an excellent candidate for radiolabeling purposes. Radiolabeled compounds are essential in:

- Medical Imaging : They are used in positron emission tomography (PET) scans to visualize metabolic processes within the body.

- Biological Studies : Radiotracers derived from this compound can help investigate biological interactions and mechanisms at the molecular level.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Drug Development : Research has shown that derivatives of this compound exhibit significant activity against Cryptosporidium, a parasite causing cryptosporidiosis. The fluorine substitution was noted to enhance potency significantly .

- Structure Activity Relationship Studies : Investigations into the structure-activity relationships have indicated that electron-withdrawing groups like fluorine improve the efficacy of compounds related to phenylacetic acid derivatives .

- Material Innovations : Recent advancements have demonstrated its role in creating novel materials that exhibit enhanced electronic properties suitable for sensor applications.

Mécanisme D'action

The mechanism of action of 4-fluoro-2-methylphenylacetic acid depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, thereby influencing its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluorophenylacetic acid

- 2-Methylphenylacetic acid

- 4-Fluoro-3-methylphenylacetic acid

Comparison

4-Fluoro-2-methylphenylacetic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric interactions with molecular targets .

Activité Biologique

4-Fluoro-2-methylphenylacetic acid (CAS Number: 407640-40-8) is an aromatic compound characterized by a fluorine atom at the para position and a methyl group at the ortho position relative to the carboxylic acid functional group. This unique substitution pattern potentially influences its biological activity and reactivity, making it a subject of interest in various scientific fields, particularly in organic synthesis and proteomics research.

- Molecular Formula : C₉H₉FO₂

- Molecular Weight : 168.16 g/mol

- Physical State : Solid at room temperature

- Solubility : Insoluble in water, which may affect its bioavailability and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily explored through its applications in drug development and proteomics. Although specific mechanisms of action are not well-documented, several studies suggest that this compound interacts with various biomolecules, influencing cellular processes.

Key Research Findings

- Proteomics Research : The compound is utilized in proteomics to study enzyme-substrate interactions and metabolic pathways involving fluorinated aromatic compounds. Its ability to bind with proteins suggests potential roles in modulating enzyme activity and cellular signaling pathways.

- Structure-Activity Relationship (SAR) : In studies focusing on related compounds, fluorine substitution has been shown to enhance potency against certain biological targets. For instance, the presence of fluorine at the 4-position significantly increases the efficacy of related compounds against parasites like Cryptosporidium, indicating that similar effects might be observed with this compound .

- Cellular Effects : The compound's interaction with cellular components may lead to alterations in gene expression and metabolic flux. This suggests that it could serve as a useful tool for studying cellular responses to chemical stimuli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-4-methylphenylacetic acid | C₉H₉FO₂ | Fluorine at the ortho position; different activity potential. |

| 4-Chloro-2-methylphenylacetic acid | C₉H₉ClO₂ | Chlorine instead of fluorine; different reactivity profile. |

| 3-Fluoro-2-methylphenylacetic acid | C₉H₉FO₂ | Fluorine at the meta position; varying pharmacological properties. |

The unique substitution pattern of this compound may enhance its lipophilicity and metabolic stability compared to these similar compounds, potentially leading to distinct biological activities.

Case Studies

- Antiparasitic Activity : A study investigating fluorinated aryl acetamides found that introducing fluorine significantly improved potency against Cryptosporidium species, highlighting the importance of structural modifications in drug design . While specific data on this compound is limited, its structural similarities suggest potential for similar efficacy.

- Enzyme Interaction Studies : Research into enzyme interactions indicates that fluorinated compounds can exhibit altered binding affinities due to changes in electronic properties imparted by the fluorine atom. This could lead to enhanced inhibition or activation of target enzymes, which warrants further investigation into this compound's specific interactions.

Propriétés

IUPAC Name |

2-(4-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZXQTAPRQFRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407543 | |

| Record name | 4-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407640-40-8 | |

| Record name | 4-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.